molecular formula C8H11BFNO2 B14090762 (4-Fluoro-6-propylpyridin-3-yl)boronic acid

(4-Fluoro-6-propylpyridin-3-yl)boronic acid

Cat. No.: B14090762
M. Wt: 182.99 g/mol
InChI Key: GEWGCWJXSNILPM-UHFFFAOYSA-N
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Description

(4-Fluoro-6-propylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 4-position and a propyl group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-fluoro-6-propylpyridine can be borylated using bis(pinacolato)diboron, Pd(dppf)Cl2 as the catalyst, and potassium acetate as the base .

Industrial Production Methods

Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, followed by electrophilic borylation. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-propylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene/water mixture.

    Oxidation: H2O2, NaBO3.

    Protodeboronation: HCl, NaOH.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Fluoro-6-propylpyridin-3-ol.

    Protodeboronation: 4-Fluoro-6-propylpyridine.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Fluoro-6-propylpyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules via Suzuki-Miyaura coupling. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine

Boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .

Industry

In the industrial sector, boronic acids are used in the development of sensors and diagnostic tools. Their ability to form reversible covalent bonds with diols makes them useful in glucose sensing and other analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-6-propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluoro group enhances its reactivity in coupling reactions, while the propyl group provides additional steric bulk, influencing its binding interactions in enzyme inhibition .

Properties

Molecular Formula

C8H11BFNO2

Molecular Weight

182.99 g/mol

IUPAC Name

(4-fluoro-6-propylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H11BFNO2/c1-2-3-6-4-8(10)7(5-11-6)9(12)13/h4-5,12-13H,2-3H2,1H3

InChI Key

GEWGCWJXSNILPM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(N=C1)CCC)F)(O)O

Origin of Product

United States

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